molecular formula C42H52N7O7P B1436913 2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite CAS No. 642462-81-5

2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite

Cat. No.: B1436913
CAS No.: 642462-81-5
M. Wt: 797.9 g/mol
InChI Key: DYYFUQAJFTZKDA-VTMKYEHMSA-N
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Description

2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite: is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and medicinal chemistry due to its role in the creation of modified RNA and DNA sequences. The compound’s structure includes a deoxyribose sugar, a guanine base modified with an N2-ethyl group, and a dimethoxytrityl (DMT) protecting group at the 5’ position, along with a 3’-cyanoethyl (CE) phosphoramidite group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite involves several key steps:

    Protection of the Guanine Base: The guanine base is first protected with an N2-ethyl group to prevent unwanted reactions during subsequent steps.

    Attachment of the DMT Group: The 5’-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group.

    Formation of the Phosphoramidite: The 3’-hydroxyl group is then converted to a 3’-cyanoethyl (CE) phosphoramidite group.

Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers that can handle the multiple protection and deprotection steps efficiently. The process is optimized for high yield and purity, often involving column chromatography for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group, which is a crucial step in oligonucleotide synthesis.

    Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.

Common Reagents and Conditions:

    Oxidation: Iodine in water or tert-butyl hydroperoxide.

    Deprotection: Trichloroacetic acid (TCA) in dichloromethane for DMT removal.

Major Products:

    Oxidation: Formation of a phosphate group.

    Deprotection: Exposure of the 5’-hydroxyl group.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Biology:

  • Plays a role in the study of gene expression and regulation by enabling the creation of modified RNA sequences.

Medicine:

  • Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene therapy and treatment of genetic disorders.

Industry:

  • Employed in the production of diagnostic tools and molecular probes.

Comparison with Similar Compounds

  • 2’-Deoxy-5’-O-DMT-N2-isobutyrylguanosine 3’-CE phosphoramidite
  • 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite
  • 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite

Uniqueness:

  • The N2-ethyl modification in 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite provides enhanced stability and binding affinity compared to other modifications like N2-isobutyryl or N2-methyl groups.
  • The combination of DMT and CE groups allows for efficient synthesis and incorporation into oligonucleotides, making it a versatile tool in molecular biology and medicinal chemistry.

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50)/t35-,36+,37+,57?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYFUQAJFTZKDA-VTMKYEHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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